The Aminobenzimidazole SPR719: A Comprehensive Technical Overview
The Aminobenzimidazole SPR719: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPR719 is a novel aminobenzimidazole antibiotic with potent activity against a range of mycobacteria, including clinically important nontuberculous mycobacteria (NTM). It is the active moiety of the orally bioavailable prodrug, SPR720. This technical guide provides an in-depth overview of the chemical structure, mechanism of action, in vitro activity, and relevant experimental protocols for SPR719, designed to support further research and development efforts in the field of infectious diseases.
Chemical Structure
SPR719, belonging to the aminobenzimidazole class of compounds, possesses a distinct chemical architecture that underpins its biological activity.
SMILES (Simplified Molecular Input Line Entry Specification): Cc1ccc(cc1)c2c(c(n[nH]2)N)C(=O)Nc3ccc(cc3)N4CCN(CC4)C(=O)CO
Mechanism of Action
SPR719 exerts its antibacterial effect by targeting bacterial DNA gyrase, an essential enzyme that controls DNA topology. Specifically, SPR719 is an inhibitor of the ATPase activity of the DNA gyrase B (GyrB) subunit.[1][2][3] This mechanism is distinct from that of fluoroquinolone antibiotics, which target the DNA gyrase A (GyrA) subunit.[1] By competitively inhibiting ATP binding to the GyrB ATPase domain, SPR719 prevents the energy-dependent negative supercoiling of DNA.[3]
The inhibition of DNA gyrase by SPR719 has several downstream consequences that ultimately lead to bacterial cell death. The immediate effect is the disruption of DNA replication and transcription, as the topological state of the bacterial chromosome cannot be properly maintained.[4] This leads to the accumulation of double-stranded DNA breaks, which can trigger the production of reactive oxygen species (ROS), further damaging cellular components and contributing to cell death.[4][5]
Signaling Pathway of SPR719 Action
The following diagram illustrates the proposed signaling pathway for the antibacterial action of SPR719.
In Vitro Activity of SPR719
SPR719 has demonstrated potent in vitro activity against a broad panel of nontuberculous mycobacteria (NTM). The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data from various studies.
Table 1: MIC Values of SPR719 against Nontuberculous Mycobacteria
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Mycobacterium avium complex (MAC) | 0.002 - 8 | 1 - 2 | 2 - 4 | [6][7][8] |
| Mycobacterium abscessus | 0.03 - 8 | 2 | 2 - 8 | [6][7][9] |
| Mycobacterium kansasii | 0.002 - 0.03 | <0.015 - 0.015 | 0.03 - 0.125 | [7][8][10] |
| Mycobacterium fortuitum | 0.06 - 1 | 0.25 | 1 | [7] |
| Mycobacterium marinum | 0.12 - 1 | 0.5 | 0.5 | [7] |
| Mycobacterium ulcerans | 0.125 - 0.25 | N/A | N/A | [7] |
Table 2: MBC Values of SPR719 against Nontuberculous Mycobacteria
| Organism | MBC Range (µg/mL) | MBC₉₀ (µg/mL) | Reference(s) |
| Mycobacterium avium | 0.125 - 16 | 8 - 16 | [11] |
| Mycobacterium intracellulare | 0.125 - 16 | 16 | [11] |
| Mycobacterium abscessus | 0.5 - 16 | 8 | [11] |
| Mycobacterium massiliense | 0.25 - 8 | 4 | [11] |
| Mycobacterium kansasii | 0.031 - 16 | 0.5 | [11] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
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Preparation of Bacterial Inoculum: A suspension of the test mycobacterium is prepared in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
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Serial Dilution of SPR719: SPR719 is serially diluted in a 96-well microtiter plate containing the appropriate broth to achieve a range of concentrations.
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Inoculation: Each well is inoculated with the standardized bacterial suspension.
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Incubation: The plates are incubated under appropriate conditions (temperature and duration) for the specific mycobacterial species being tested.
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MIC Determination: The MIC is recorded as the lowest concentration of SPR719 that completely inhibits visible growth of the organism.
Time-Kill Kinetics Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
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Preparation of Bacterial Culture: A standardized inoculum of the test organism is prepared in a suitable broth.
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Addition of SPR719: SPR719 is added to the bacterial cultures at various multiples of its predetermined MIC (e.g., 1x, 4x, 8x MIC). A growth control with no antibiotic is also included.
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Incubation and Sampling: The cultures are incubated, and at specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed.
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Viable Cell Counting: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL).
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Data Analysis: The results are plotted as the logarithm of CFU/mL versus time to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal activity.[12]
Pharmacokinetics
The prodrug of SPR719, SPR720, is administered orally and is rapidly converted to the active moiety, SPR719.[13] Pharmacokinetic studies in healthy volunteers have shown that after oral administration of SPR720, SPR719 reaches peak plasma concentrations in approximately 4 hours with a half-life of about 5 hours.[8] Importantly, SPR719 demonstrates good penetration into pulmonary epithelial lining fluid and alveolar macrophages, which are key sites of mycobacterial infection.[8][13]
Table 3: Pharmacokinetic Parameters of SPR719 in Healthy Volunteers after Oral Administration of SPR720 (1000 mg once daily for 7 days)
| Parameter | Plasma | Epithelial Lining Fluid (ELF) | Alveolar Macrophages (AM) | Reference |
| Cmax (ng/mL) | 4,315 | 5,429 | 13,033 | [13] |
| AUC₀₋₂₄ (ng·h/mL) | 52,418 | 59,880 | 128,105 | [13] |
| ELF/Plasma Ratio (AUC) | - | 1.14 | - | [13] |
| AM/Plasma Ratio (AUC) | - | - | 2.44 | [13] |
Conclusion
SPR719 is a promising novel antibiotic with a distinct mechanism of action targeting the ATPase activity of bacterial DNA gyrase B. Its potent in vitro activity against a wide range of nontuberculous mycobacteria, coupled with favorable pharmacokinetic properties, supports its continued development for the treatment of NTM pulmonary disease. This technical guide provides a foundational resource for researchers and drug development professionals working to advance new therapies for these challenging infections.
References
- 1. In Vitro Resistance against DNA Gyrase Inhibitor SPR719 in Mycobacterium avium and Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Gyrase inhibitors induce an oxidative damage cellular death pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of DNA Double-Strand Break Formation in Gyrase Inhibitor-Mediated Killing of Nonreplicating Persistent Mycobacterium tuberculosis in Caseum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. tandfonline.com [tandfonline.com]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. The Benzimidazole SPR719 Shows Promising Concentration-Dependent Activity and Synergy against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Activity of Benzimidazole (SPR719) Against Clinical Isolates of Nontuberculous Mycobacteria With and Without Clarithromycin or Amikacin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nelsonlabs.com [nelsonlabs.com]
- 13. Intrapulmonary pharmacokinetics of SPR719 following oral administration of SPR720 to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
